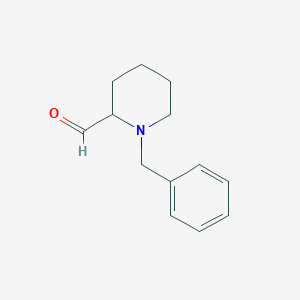

1-Benzyl-piperidine-2-carbaldehyde

Description

Contextual Significance within Nitrogen Heterocyclic Chemistry

Nitrogen heterocycles are fundamental components of a vast array of biologically active compounds, including a significant portion of pharmaceuticals and naturally occurring alkaloids. nih.govnih.gov The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in medicinal chemistry. nih.govacs.orgnih.gov Its presence is a key feature in numerous FDA-approved drugs and natural products known for a wide range of pharmacological activities. nih.govacs.orgnih.govresearchgate.net

Strategic Importance as an Advanced Organic Synthesis Intermediate

1-Benzyl-piperidine-2-carbaldehyde is a valuable intermediate in the multistep synthesis of complex organic molecules, particularly alkaloids and other pharmacologically relevant compounds. ntu.edu.sggla.ac.uk The aldehyde group at the 2-position is a key reactive handle that allows for a variety of chemical transformations. These reactions enable the extension of the carbon skeleton and the introduction of new functional groups and stereocenters.

For instance, the aldehyde can undergo nucleophilic addition reactions, Wittig-type olefinations, and reductive aminations to construct more elaborate structures. researchgate.net Its utility is demonstrated in the synthesis of various substituted piperidine derivatives, which are often core structures of biologically active molecules. rsc.orgrsc.orgacs.org The strategic placement of the aldehyde next to the nitrogen-bearing stereocenter makes it a crucial component in the asymmetric synthesis of specific stereoisomers of piperidine-based targets. beilstein-journals.orgcdnsciencepub.com

| Property | Value |

| Molecular Formula | C13H17NO |

| Molar Mass | 203.28 g/mol |

| Appearance | Colorless to yellow oil |

| Boiling Point | 115 °C at 0.3 mmHg google.com |

| CAS Number | 105706-76-1 |

Isomeric and Stereochemical Considerations in Benzylpiperidine Aldehydes

The presence of a substituent at the 2-position of the piperidine ring introduces a chiral center, meaning that this compound exists as a pair of enantiomers (R and S isomers). The stereochemistry of this center is of paramount importance as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. rsc.org

The synthesis of enantiomerically pure or enriched 2-substituted piperidines is a significant focus in organic synthesis. rsc.orgbeilstein-journals.orgcdnsciencepub.com This can be achieved through various strategies, including:

Chiral Resolution : This involves separating a racemic mixture of the enantiomers. wikipedia.orgyoutube.com Common methods include the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different physical properties. wikipedia.org Chiral chromatography is another powerful technique for separating enantiomers. nih.gov

Asymmetric Synthesis : This approach aims to selectively produce one enantiomer over the other from the outset. This can involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. rsc.orgcdnsciencepub.com For example, stereoselective reduction of a precursor ketone or the use of stereocontrolled cyclization reactions can lead to the desired enantiomer of the piperidine aldehyde. rsc.orgbeilstein-journals.org

The relative stereochemistry between the substituent at the 2-position and other substituents on the piperidine ring (e.g., in 2,3- or 2,6-disubstituted piperidines) is also critical and gives rise to diastereomers (e.g., cis and trans isomers). beilstein-journals.orgcdnsciencepub.com The ability to control both the absolute and relative stereochemistry is a key challenge and a major area of research in the synthesis of complex piperidine-containing natural products and pharmaceuticals. beilstein-journals.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXCNGIPPSYDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591596 | |

| Record name | 1-Benzylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157634-01-0 | |

| Record name | 1-Benzylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl Piperidine 2 Carbaldehyde

De Novo Synthesis Approaches to the Piperidine (B6355638) Scaffold

De novo synthesis provides a versatile platform for constructing the piperidine ring of 1-Benzyl-piperidine-2-carbaldehyde from acyclic starting materials. These methods are particularly valuable as they allow for the introduction of substituents and control of stereochemistry from the initial stages of the synthetic sequence.

A common strategy involves the cyclization of linear amino-aldehydes. For instance, a radical-mediated intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) to produce various piperidines. Another approach is the hydrogenation of pyridine (B92270) derivatives. This fundamental process, often carried out under transition metal catalysis, transforms the aromatic pyridine ring into the saturated piperidine core. nih.gov

Recent advancements have focused on developing milder and more selective conditions for these transformations. For example, various pyridine derivatives can be hydrogenated using metal- and organocatalysis, overcoming the often harsh conditions of high temperature and pressure traditionally required. nih.gov Additionally, radical-mediated cyclizations offer an alternative pathway, such as the 1,6-hydrogen atom transfer in certain substrates to form the piperidine ring. nih.gov

Derivatization Strategies from Pre-existing Piperidine Core Structures

The modification of readily available piperidine derivatives is a more direct and often more efficient approach to this compound. These strategies typically involve the conversion of a functional group at the C-2 position of the 1-benzylpiperidine (B1218667) core into an aldehyde.

A prevalent method is the oxidation of the corresponding primary alcohol, (1-benzylpiperidin-2-yl)methanol (B1271878). A variety of oxidizing agents can be employed for this transformation. For a similar compound, 1-benzylpiperidine-4-carboxaldehyde, an oxidation reaction using a system of 2,2,6,6-tetramethyl-1-piperidone (TEMPO), sodium periodate (B1199274), and sodium bromide has been reported to be effective, suggesting its potential applicability to the 2-carbaldehyde isomer. google.com Another established method for a related isomer involves the use of oxalyl chloride. google.com

Alternatively, the reduction of a carboxylic acid or its ester derivative at the C-2 position can yield the desired aldehyde. For the synthesis of 1-benzylpiperidine-4-carboxaldehyde, the reduction of ethyl 1-benzylpiperidine-4-carboxylate with diisobutylaluminum hydride (DIBAL-H) at low temperatures has proven successful, providing the aldehyde in high yield. prepchem.com A multi-step synthesis starting from 4-piperidinecarboxylic acid has also been developed, involving esterification, N-benzylation, hydrolysis, acylation, dehydration to a nitrile, and subsequent reduction to the aldehyde. google.com These methods highlight the versatility of functional group interconversion in accessing the target molecule.

Chemoenzymatic Pathways for Enantioselective Synthesis

The integration of enzymatic transformations with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach for producing enantiomerically pure this compound. Enzymes, with their inherent chirality and high selectivity, can catalyze key stereodetermining steps.

A notable chemoenzymatic strategy involves the use of transaminases. nih.gov For instance, a hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines. nih.gov In this approach, a transaminase generates a key reactive imine intermediate, which then undergoes a complexity-building Mannich reaction. nih.govresearchgate.net This combination of biocatalysis and organocatalysis allows for the efficient construction of the chiral piperidine scaffold. nih.gov

Another example is the use of dioxygenase-catalyzed arene cis-dihydroxylation of monosubstituted benzenes to produce enantiopure cis-dihydrodiols. rsc.org These chiral building blocks can then be converted through a series of chemical steps, including regioselective hydrogenation and Mitsunobu inversion, into various chiral derivatives, demonstrating the potential for creating complex stereochemistries. rsc.org

Asymmetric Synthetic Routes and Chiral Control

Achieving high levels of stereocontrol in the synthesis of this compound is crucial for many of its applications. Asymmetric synthesis methodologies, which create chiral molecules from achiral starting materials, are therefore of paramount importance. These routes can be broadly classified into enantioselective organocatalysis, chiral auxiliary-mediated methods, and diastereoselective transformations.

Enantioselective Organocatalysis in Piperidine Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. In the context of piperidine synthesis, organocatalysts can facilitate domino reactions that construct the heterocyclic ring with high enantioselectivity.

For example, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can be used to synthesize polysubstituted piperidines from aldehydes and nitroolefins. acs.org This method allows for the formation of four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org A biomimetic approach using (L)-proline as a catalyst has also been employed for the asymmetric synthesis of 2-substituted piperidine-type alkaloids, achieving high enantiomeric excesses. acs.org

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of chiral piperidine derivatives. researchgate.net A domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from this auxiliary furnishes N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net Similarly, immobilized galactose auxiliaries have been used in the stereoselective solid-phase synthesis of didehydropiperidinones. aminer.org Another strategy involves an enantioselective, radical-mediated δ C-H cyanation of acyclic amines, which provides access to enantioenriched δ-amino nitriles that can be cyclized to form chiral piperidines. nih.gov

Diastereoselective Transformations for Stereocontrol

Diastereoselective reactions are used to control the relative stereochemistry of multiple stereocenters within a molecule. These methods are often employed in the synthesis of highly substituted piperidines.

One such approach is the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, to produce densely substituted, oxygenated piperidines. acs.orgresearchgate.net The stereochemical outcome of the epoxidation can be directed by hydrogen bonding interactions within the substrate. acs.org Another strategy involves the iron-catalyzed cyclization of allylic substrates to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org Furthermore, a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been developed for the regio- and diastereoselective synthesis of polysubstituted piperidines. nih.gov

Development of Novel and High-Yield Synthetic Processes

The synthesis of this compound, a key chiral intermediate, has been the subject of research focusing on the development of efficient and high-yield methodologies. While direct synthetic routes are not extensively documented in publicly available literature, novel processes can be extrapolated from established transformations on analogous structures. The primary strategies involve the controlled reduction of a carboxylic acid derivative or the selective oxidation of the corresponding primary alcohol. These approaches aim to provide the target aldehyde in high purity and yield, which is crucial for its application in further pharmaceutical synthesis.

One of the most promising and modern approaches for the synthesis of this compound is the chemoselective reduction of a suitably activated derivative of 1-benzylpiperidine-2-carboxylic acid. This method circumvents the over-reduction to the corresponding alcohol, a common challenge in aldehyde synthesis. A particularly effective one-pot method involves the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reduction with diisobutylaluminum hydride (DIBAL-H). This process has been shown to be highly efficient for a variety of N-protected amino acids, delivering the desired aldehydes in excellent yields and with complete preservation of stereochemical integrity .

The synthesis would commence with commercially available (R)- or (S)-piperidine-2-carboxylic acid, which would first undergo N-benzylation. The resulting 1-benzylpiperidine-2-carboxylic acid is then subjected to the one-pot reduction protocol. The activation with CDI forms a highly reactive acyl-imidazole intermediate, which is then reduced by DIBAL-H at low temperatures to afford this compound. The careful control of reaction conditions, particularly temperature, is critical to prevent the formation of the alcohol byproduct.

| Starting Material | Activating Agent | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| N-Boc-Alanine | CDI | DIBAL-H | THF | -78 to rt | 2 | 95 |

| N-Cbz-Phenylalanine | CDI | DIBAL-H | THF | -78 to rt | 2 | 92 |

| N-Fmoc-Leucine | CDI | DIBAL-H | THF | -78 to rt | 2 | 94 |

This table summarizes a novel, high-yield, one-pot method for the reduction of N-protected α-amino acids to their corresponding aldehydes using CDI activation followed by DIBAL-H reduction. Data is based on analogous transformations reported in the literature.

An alternative and equally viable high-yield synthetic process is the selective oxidation of (1-benzyl-piperidin-2-yl)methanol. This precursor can be synthesized from 1-benzylpiperidine-2-carboxylic acid via reduction with a strong reducing agent like lithium aluminum hydride, or through other established routes. The subsequent oxidation of the primary alcohol to the aldehyde requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid.

Several modern oxidation protocols are suitable for this transformation. For instance, a chemoselective aerobic oxidation using a copper(I) iodide catalyst in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a base like 4-(dimethylamino)pyridine (DMAP) under an oxygen atmosphere provides a green and efficient method. This system has been shown to be highly effective for the oxidation of various benzyl (B1604629) and amino alcohols to their corresponding aldehydes in excellent yields under mild, room temperature conditions nih.govd-nb.info. The reaction is notably chemoselective, leaving other potentially oxidizable functional groups within the molecule intact nih.govd-nb.info.

Another innovative approach involves photochemical selective oxidation. This method utilizes a photocatalyst, such as Eosin Y, under blue LED irradiation in an oxygen atmosphere. This metal-free approach is environmentally friendly and has demonstrated broad functional group tolerance, efficiently oxidizing primary benzyl alcohols to aldehydes in high yields organic-chemistry.org. The scalability of this process makes it an attractive option for industrial applications.

| Starting Material | Oxidation System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| (2-aminophenyl)methanol | CuI/TEMPO/DMAP/O₂ | CH₃CN | rt | 3 | 88 |

| (4-methoxyphenyl)methanol | Eosin Y/Blue LED/O₂ | CH₃CN | rt | 12 | 92 |

| (1-benzylpiperidin-4-yl)methanol | NaNO₃/P₂O₅ (ball milling) | - | rt | 2 | 85 |

This table presents data from various novel and high-yield methods for the selective oxidation of alcohols to aldehydes, which are applicable to the synthesis of this compound from its corresponding alcohol. Data is based on analogous transformations reported in the literature.

The development of these novel and high-yield synthetic processes for this compound, focusing on either the controlled reduction of its carboxylic acid precursor or the selective oxidation of its alcohol analogue, represents a significant advancement in the efficient production of this valuable chiral intermediate. The choice between these routes would likely depend on the availability and cost of the respective starting materials and reagents, as well as considerations for process scalability and environmental impact.

Chemical Reactivity and Transformations of 1 Benzyl Piperidine 2 Carbaldehyde

Reactions Involving the Carbaldehyde Functionality

The aldehyde group in 1-Benzyl-piperidine-2-carbaldehyde is a key site for various chemical reactions, including oxidation, reduction, nucleophilic addition, and condensation. These transformations are fundamental in modifying the compound's structure to create a wide array of derivatives.

Oxidative Transformations to Carboxylic Acid Derivatives

The carbaldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common step in the synthesis of piperidine-based carboxylic acids, which are important structural motifs in many biologically active compounds. Standard oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed for this purpose. For instance, the oxidation of the aldehyde would yield 1-benzylpiperidine-2-carboxylic acid. This resulting carboxylic acid can then undergo further reactions, such as esterification or amide bond formation, to produce a variety of derivatives.

Table 1: Oxidative Transformations of Aldehydes

| Oxidizing Agent | Product |

| Potassium permanganate (KMnO4) | Carboxylic Acid |

| Chromium trioxide (CrO3) | Carboxylic Acid |

| Tollens' reagent ([Ag(NH3)2]+) | Carboxylic Acid |

| Jones reagent (CrO3, H2SO4, acetone) | Carboxylic Acid |

Reductive Transformations to Alcohols and Amines

The aldehyde functionality can be reduced to a primary alcohol or an amine, providing pathways to other important classes of compounds. The reduction to an alcohol, 1-benzyl-piperidin-2-yl)methanol, can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Furthermore, reductive amination, a reaction that converts a carbonyl group to an amine through an imine intermediate, is a powerful tool for introducing nitrogen-containing functional groups. mdpi.com This process involves the reaction of the aldehyde with an amine to form an imine or Schiff base, which is then reduced to the corresponding amine. This method is crucial for constructing chiral amines and other heterocyclic scaffolds. mdpi.com

Table 2: Reductive Transformations of Aldehydes

| Reagent | Product |

| Sodium borohydride (NaBH4) | Primary Alcohol |

| Lithium aluminum hydride (LiAlH4) | Primary Alcohol |

| Amine (R-NH2) followed by a reducing agent (e.g., NaBH3CN) | Secondary Amine |

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles. masterorganicchemistry.com This fundamental reaction of carbonyl compounds leads to the formation of a tetrahedral intermediate and is a key step in many synthetic transformations. masterorganicchemistry.com Nucleophilic addition reactions expand the molecular complexity and allow for the introduction of a wide range of substituents. Examples of nucleophiles that can react with this compound include Grignard reagents and organolithium compounds, which would lead to the formation of secondary alcohols.

Condensation Reactions, Including Schiff Base Formation

Condensation reactions involving the carbaldehyde group are widely used to form new carbon-carbon and carbon-nitrogen bonds. A prominent example is the formation of Schiff bases (or imines) through the reaction with primary amines. researchgate.netyoutube.com This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate followed by dehydration. youtube.com Schiff bases derived from 1-benzylpiperidine-4-carbaldehyde (B18396) have been synthesized and subsequently used to create other heterocyclic systems like 4-thiazolidinones. researchgate.net

Another important condensation reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, often catalyzed by a weak base like piperidine (B6355638). tandfonline.com This reaction is a classic method for forming carbon-carbon double bonds. tandfonline.com

Chemical Modifications and Functionalization of the Piperidine Ring System

Beyond the reactivity of the carbaldehyde group, the piperidine ring itself can be chemically modified and functionalized. These modifications can alter the steric and electronic properties of the molecule, influencing its biological activity and chemical reactivity.

Ring Functionalization Strategies

Various strategies exist for the functionalization of the piperidine ring. While the provided search results primarily focus on the synthesis of the piperidine ring itself rather than the functionalization of a pre-existing one, some general principles can be applied. nih.govresearchgate.net Electrophilic substitution on the benzyl (B1604629) group is a possibility, allowing for the introduction of substituents on the aromatic ring. Additionally, reactions targeting the C-H bonds of the piperidine ring can be employed for direct functionalization, although these methods are often more complex. nih.gov The nitrogen atom of the piperidine ring can also participate in reactions, such as quaternization with alkyl halides.

Ring Expansion and Contraction Methodologies

While ring expansion methodologies starting directly from this compound are not extensively documented, the related process of ring contraction of piperidine rings to form pyrrolidine (B122466) derivatives has been a subject of chemical research. These transformations are significant as they allow for the conversion of a six-membered heterocycle into a five-membered one, a common structural motif in biologically active compounds.

A notable methodology involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles, which proceeds through a cascade reaction of N-substituted piperidines. rsc.org The proposed mechanism for the formation of these products suggests a critical ring contraction step. This process is believed to involve the in-situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate from the initial piperidine structure. rsc.org Following the formation of this key intermediate, subsequent steps such as carboxylic acid formation, decarboxylation, and either ipso-oxidation or dehydrogenation and iodination lead to the final pyrrolidin-2-one or 3-iodopyrrole products, respectively. rsc.org The selectivity between these two outcomes can be controlled by the choice of oxidant and additives used in the reaction. rsc.org This transformation highlights a sophisticated use of the piperidine framework, where the initial structure serves as a precursor to a contracted ring system through a complex and well-orchestrated reaction cascade.

Reactivity and Derivatization of the N-Benzyl Moiety

The N-benzyl group in this compound is a common protecting group for the piperidine nitrogen, but it also serves as a handle for further molecular derivatization. Its reactivity is dominated by its cleavage (debenzylation) to yield the secondary amine, piperidine-2-carbaldehyde, which is a valuable precursor for the synthesis of various other derivatives.

The most prevalent method for the removal of the N-benzyl group is catalytic hydrogenation. researchgate.net This reaction, often referred to as hydrogenolysis, typically involves treating the N-benzylpiperidine derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netgoogle.com This method is widely employed due to its efficiency and the clean nature of the reaction, which produces toluene (B28343) as a byproduct. The reaction can be carried out under atmospheric or elevated hydrogen pressure. researchgate.netgoogle.com For instance, the debenzylation of N-benzylparoxetine, a complex piperidine derivative, is achieved using a 10% Pd/C catalyst under a hydrogen pressure of 5x10⁴-10⁵ Pa. google.com

To address challenges such as catalyst recycling and to achieve milder reaction conditions, alternative protocols have been developed. One such advancement is the use of an ionic liquid, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4), as a co-solvent with methanol. psu.edu This system allows for the efficient Pd/C-catalyzed debenzylation of N-benzylpiperidine at room temperature and atmospheric pressure of H₂. psu.edu The ionic liquid facilitates the immobilization and recycling of the Pd/C catalyst. researchgate.netpsu.edu

Beyond traditional catalytic hydrogenation, enzymatic methods offer a high degree of selectivity. The laccase from Trametes versicolor, in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), provides a catalytic system for the selective oxidative deprotection of N-benzyl groups under mild conditions. rsc.org

The table below summarizes various methodologies for the debenzylation of N-benzylpiperidine derivatives.

| Method | Catalyst / Reagents | Solvent / Conditions | Key Features | Reference(s) |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ | Isopropanol/Water, 30-40°C, 5x10⁴-10⁵ Pa | Standard industrial method for debenzylation. | google.com |

| Catalytic Hydrogenolysis with Ionic Liquid | 10% Pd/C, H₂ | [bmim]BF4/Methanol, Room Temp., 1 atm | Mild conditions, catalyst is recyclable. psu.edu | researchgate.netpsu.edu |

| Laccase-mediated Oxidation | Laccase from Trametes versicolor, TEMPO | Acetate or Citrate buffer (pH 5) | Enzymatic, selective deprotection. | rsc.org |

The N-benzyl group is crucial not only as a protecting group but also for conferring specific biological activities in certain molecular contexts. For example, in a series of compounds designed as influenza virus inhibitors, the N-1-benzyl piperidine substituent was found to be essential for their antiviral activity. ub.edu While direct derivatization of the benzyl group's aromatic ring (e.g., through electrophilic aromatic substitution) is chemically feasible, the primary transformation of interest in synthetic chemistry is its removal to unmask the piperidine nitrogen for subsequent reactions.

Applications of 1 Benzyl Piperidine 2 Carbaldehyde in Advanced Organic Synthesis

Role as a Chiral Building Block for Complex Molecules

The stereochemistry of the piperidine (B6355638) ring is a crucial element in the construction of many natural products and pharmaceutical agents. When used in its enantiomerically pure form, such as (R)- or (S)-1-benzylpiperidine-2-carbaldehyde, the compound acts as a chiral building block, transferring its stereochemical information to more complex target molecules. tdx.catbldpharm.com The predefined stereocenter at the C2 position of the piperidine ring can direct the outcome of subsequent transformations, allowing for the stereoselective synthesis of highly substituted piperidine derivatives. ajchem-a.com

The aldehyde group provides a reactive handle for a variety of carbon-carbon bond-forming reactions. Nucleophilic additions to the aldehyde can proceed with facial selectivity influenced by the adjacent stereocenter and the bulky N-benzyl group, leading to the formation of chiral secondary alcohols. These alcohols are themselves valuable intermediates, readily converted into other functional groups or incorporated into larger molecular frameworks. This approach is fundamental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical for achieving the desired biological activity. tdx.cat

Precursor in the Construction of Diverse Heterocyclic Frameworks

The structural and electronic properties of 1-benzyl-piperidine-2-carbaldehyde make it an excellent precursor for the synthesis of various heterocyclic systems. The presence of both a nucleophilic nitrogen (after potential debenzylation) and an electrophilic aldehyde group within the same molecule allows for intramolecular cyclization strategies to form fused-ring systems.

Furthermore, the aldehyde can readily undergo condensation reactions with a range of binucleophilic reagents to construct new heterocyclic rings appended to the piperidine core. For instance, reaction with aminothiols can lead to piperidinyl-thiazolidinones, and reactions with hydrazines can yield piperidinyl-dihydropyridazinones. researchgate.net This strategy has been successfully applied using the isomeric N-benzylpiperidine-4-carbaldehyde to produce novel Schiff bases and 4-thiazolidinones, demonstrating the aldehyde's utility in ring formation. researchgate.net These transformations highlight the role of the compound as a versatile scaffold for generating diverse molecular architectures. uomustansiriyah.edu.iqresearchgate.net

| Starting Material | Reagent | Reaction Type | Resulting Heterocyclic Framework | Reference |

|---|---|---|---|---|

| 1-Benzylpiperidine-4-carbaldehyde (B18396) | Aromatic Amines | Condensation | Piperidinyl-imine (Schiff Base) | researchgate.net |

| Piperidinyl-imine | Mercaptoacetic Acid | Cyclocondensation | Piperidinyl-thiazolidinone | researchgate.net |

Integration into Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and medicinal chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. rug.nlresearchgate.net Aldehydes are frequent participants in many of the most important MCRs, serving as the electrophilic carbonyl component. nih.gov

This compound is an ideal candidate for integration into MCRs such as the Ugi and Passerini reactions. researchgate.netwikipedia.org

In a Passerini three-component reaction , the aldehyde would react with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide bearing the 1-benzylpiperidine (B1218667) moiety. wikipedia.org

In an Ugi four-component reaction , the aldehyde would react with an amine, a carboxylic acid, and an isocyanide. This process would generate a complex, peptide-like structure incorporating the piperidine scaffold. nih.gov

The use of this building block in MCRs provides a highly efficient pathway to generate large libraries of structurally diverse compounds. nih.gov This rapid generation of chemical diversity is a significant advantage in drug discovery programs, where many analogs must be synthesized to optimize biological activity. rug.nl

Scaffold for the Design and Synthesis of Biologically Relevant Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active natural products. ajchem-a.comnih.gov this compound serves as a key starting material for a variety of derivatives with potential therapeutic applications.

The aldehyde functional group is readily transformed into a wide range of other functionalities, each leading to a new class of derivatives.

Reductive amination of the aldehyde with various primary or secondary amines yields substituted aminoethylpiperidines.

Oxidation of the aldehyde provides the corresponding carboxylic acid, which can be converted into amides and esters.

Condensation reactions lead to the formation of imines, hydrazones, and other C=N bonded systems. researchgate.net

This synthetic versatility has been exploited to create compounds targeting a range of biological systems. Notably, the N-benzylpiperidine motif is a well-known pharmacophore in inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govacs.orguj.edu.pl Derivatives of this compound are therefore of significant interest as potential treatments for neurodegenerative disorders. Research has also explored derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors and for their antimicrobial properties. ajchem-a.comunisi.it

| Scaffold | Synthetic Modification | Derivative Class | Potential Biological Target/Activity | Reference |

|---|---|---|---|---|

| N-Benzylpiperidine | Amidation | Piperidine Amides | Acetylcholinesterase (AChE) Inhibition | uj.edu.pl |

| N-Benzylpiperidine | Various | Substituted Piperidines | Monoacylglycerol Lipase (MAGL) Inhibition | unisi.it |

| N-Benzylpiperidine | Amine Coupling | N-benzoylaminoethyl piperidines | Anti-acetylcholinesterase activity | acs.org |

| N-Benzylpiperidine | Condensation | Thiosemicarbazides | Fungicidal Activity | ajchem-a.com |

Mechanistic and Computational Investigations in 1 Benzyl Piperidine 2 Carbaldehyde Chemistry

Elucidation of Reaction Mechanisms and Catalytic Cycles

The reaction mechanisms involving 1-benzyl-piperidine-2-carbaldehyde are diverse, leveraging the reactivity of the aldehyde group and the structural influence of the substituted piperidine (B6355638) ring. The compound undergoes typical aldehyde reactions such as oxidation to a carboxylic acid and reduction to an alcohol. Furthermore, the benzyl (B1604629) group can participate in electrophilic aromatic substitution.

A notable transformation is the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction. In this context, 1-benzylpiperidine-2-carbaldehyde can act as the aldehyde component. Studies have shown that these reactions can proceed with excellent regioselectivity. usask.ca The plausible mechanism for such catalytic processes often involves the generation of a carbene from an azolium salt precursor by a base. This carbene then attacks the aldehyde to form a Breslow intermediate, which subsequently engages with a Michael acceptor to complete the catalytic cycle.

Another significant area of mechanistic investigation involves multicomponent reactions. For instance, the Ugi four-component reaction, which combines an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide, has been utilized to create complex piperidine-based structures. ub.edu While not starting directly from this compound, these studies on related N-substituted piperidones provide a mechanistic blueprint. The reaction is believed to proceed through the formation of an iminium ion and an α-adduct, which then rearrange to form a stable bis-amide product. ub.edu

Catalytic cycles for the synthesis of related substituted piperidines have also been elucidated. For example, Cp*Ir complex-catalyzed N-heterocyclization of primary amines with diols can produce N-benzylpiperidine derivatives. acs.org The proposed cycle involves the iridium-catalyzed oxidation of the diol to a dialdehyde, followed by condensation with the amine, intramolecular cyclization, and subsequent reduction steps.

The table below summarizes key aspects of a catalytic reaction involving a related piperidine derivative, highlighting the influence of the catalyst on stereoselectivity.

| Entry | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| 1 | Rh2(OAc)4 | 1:1 | 27% |

| 2 | Rh2(S-p-Ph-TPCP)4 | 2:1 | 66% |

| 3 | Rh2(S-2-Cl-5-BrTPCP)4 | 5.3:1 | 83% |

| 4 | Rh2(R-TCPTAD)4 | 11:1 | 93% |

| Data derived from studies on rhodium-catalyzed C-H functionalization of N-Boc-piperidine. nih.gov |

Studies on Stereochemical Control, Regioselectivity, and Chemoselectivity

The control of stereochemistry, regiochemistry, and chemoselectivity is paramount in the chemistry of this compound and its derivatives, given the presence of a chiral center at the C2 position and multiple reactive sites.

Stereochemical Control: The stereochemical outcome of reactions involving the piperidine ring is often dictated by the conformation of the ring and the nature of the substituents. Computational studies on the alkylation of enamines derived from 2,2,6-trialkylpiperidines have shown that stereoselectivity can be attributed to a preferred conformation where the C6-alkyl group occupies an axial position due to A(1,3) strain. nih.gov This forces the incoming electrophile to attack from the less sterically hindered face. In reactions involving this compound, the bulky N-benzyl group and the C2-aldehyde group would similarly influence the conformational equilibrium of the piperidine ring, thereby directing the stereochemical course of subsequent transformations. Asymmetric synthesis of 2-substituted piperidines has been achieved through non-catalytic multistep reactions and, more recently, through catalytic methods that provide high enantioselectivity. acs.org

Regioselectivity: The site-selectivity of reactions on the piperidine ring is a significant challenge. Studies on rhodium-catalyzed C-H functionalization have demonstrated that the choice of catalyst and the nature of the nitrogen protecting group can direct functionalization to either the C2 or C4 position. nih.gov For example, using a Rh2(R-TCPTAD)4 catalyst with an N-Boc protecting group favors C2 functionalization. nih.gov In the context of this compound, the existing C2 substituent electronically deactivates the adjacent C3 position, making C2 and C4 the most likely sites for further functionalization. nih.gov Regioselectivity has also been observed in multicomponent reactions, where the reaction pathway can be directed to form specific constitutional isomers based on the substrates and conditions used. mdpi.com

Chemoselectivity: Chemoselectivity involves the preferential reaction of a reagent with one functional group over another. wikipedia.org For this compound, the primary challenge is achieving selective reaction at either the aldehyde, the benzyl group, or the piperidine ring itself. For instance, in the Stetter reaction, issues with chemoselectivity can arise, leading to mixtures of products. usask.ca The reactivity of carbonyl groups generally follows the order: aldehydes > ketones > esters > amides. wikipedia.org This inherent reactivity makes the aldehyde group of this compound a primary target for nucleophilic attack. Selective transformations often require careful choice of reagents, such as using milder reducing agents like sodium borohydride (B1222165) to selectively reduce the aldehyde without affecting other parts of the molecule.

The following table illustrates the impact of reaction conditions on the chemoselective conversion of 4-acylpyridines to different piperidine derivatives, a principle applicable to the chemistry of this compound.

| Substrate | Product | Conditions | Selectivity Outcome |

| 4-Benzoylpyridine | 4-Benzylpiperidine | Pd-C, H2, ClCH2CHCl2 | Hydrodechlorination-Hydrogenation |

| 4-Alkanoylpyridine | α-Alkyl-4-piperidinemethanol | Pd-C, H2, ClCH2CHCl2 | Selective ketone reduction |

| Data adapted from studies on chemoselective transformations of acylpyridines. researchgate.netresearchgate.net |

Application of Theoretical Chemistry and Molecular Modeling

Theoretical chemistry and molecular modeling are powerful tools for investigating the intricacies of reactions involving piperidine derivatives. Density Functional Theory (DFT) is frequently employed to elucidate reaction mechanisms, predict stereochemical outcomes, and understand the electronic structure of reactants, transition states, and products. nih.govrsc.org

Elucidating Mechanisms and Selectivity: DFT calculations have been successfully used to model the transition states of complex reactions. For example, in a [3+2] cycloaddition reaction to form spirooxindole piperidine derivatives, DFT studies predicted that the reaction proceeds via four closely lying transition states, ultimately favoring a meta-regioselective and endo-stereoselective pathway. rsc.org Natural Bond Orbital (NBO) analysis further supported a radical mechanism for this cycloaddition. rsc.org Similar computational approaches could be applied to reactions of this compound to map the potential energy surface, identify the lowest energy transition states, and thereby predict the major products and their stereochemistry.

Conformational Analysis: Understanding the conformational preferences of the piperidine ring is key to explaining stereoselectivity. Computational modeling, often in conjunction with NMR studies, can determine the most stable chair or boat conformations and the energetic barriers between them. nih.govresearchgate.net For this compound, modeling would clarify the preferred orientation of the benzyl and aldehyde groups (axial vs. equatorial) and how this preference influences reactivity. DFT calculations at levels like B3LYP/6-31G(d) have proven effective in matching experimental observations of stereoselectivity in piperidine systems. nih.gov

Predicting Molecular Properties: Theoretical methods also allow for the calculation of various molecular properties that correlate with reactivity. Frontier Molecular Orbital (HOMO-LUMO) analysis can indicate the nucleophilic and electrophilic sites within a molecule. nih.gov For this compound, the LUMO would likely be centered on the aldehyde's carbonyl carbon, confirming its susceptibility to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution, further identifying regions prone to electrophilic or nucleophilic interaction. nih.gov

The table below shows a comparison of experimental and DFT-calculated geometric parameters for a related benzimidazole (B57391) derivative, demonstrating the accuracy of computational methods.

| Parameter | Bond/Angle | X-ray Value | DFT Calculated Value |

| Bond Length (Å) | N1—C7 | 1.314 (3) | 1.317 |

| Bond Length (Å) | N2—C7 | 1.380 (3) | 1.380 |

| Bond Angle (°) | N1—C7—N2 | 113.3 (2) | 113.1 |

| Data from a study on 2-(pyren-1-yl)-1H-benzimidazole, calculated at the B3LYP/6-311G(d,p) level. nih.gov |

These computational tools provide invaluable, atom-level detail that complements experimental findings, enabling a deeper understanding and more rational design of chemical reactions involving complex molecules like this compound.

Advanced Analytical and Structural Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 1-Benzyl-piperidine-2-carbaldehyde. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. While specific data for the 2-carbaldehyde isomer is not extensively published, expected chemical shifts can be inferred from related structures like the 4-carbaldehyde isomer and other substituted piperidines. uva.nl

¹H NMR: The aldehyde proton (-CHO) is expected to resonate as a distinct singlet in the downfield region, typically around δ 9.6-9.7 ppm. The protons of the benzyl (B1604629) group's aromatic ring typically appear as a multiplet between δ 7.2 and 7.4 ppm. The benzylic protons (Ph-CH₂) would likely produce a singlet or a pair of doublets near δ 3.5-4.6 ppm. researchgate.net The protons on the piperidine (B6355638) ring would exhibit complex multiplets in the upfield region (δ 1.5-3.5 ppm) due to spin-spin coupling. princeton.edu

¹³C NMR: The carbonyl carbon of the aldehyde group is a key indicator, expected to have a chemical shift in the range of δ 200-203 ppm. uva.nl The aromatic carbons of the benzyl group typically resonate between δ 125 and 138 ppm. uva.nl The piperidine ring carbons and the benzylic carbon would appear in the δ 20-60 ppm range. uva.nlprinceton.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent absorption band for this compound would be the strong carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1700-1725 cm⁻¹. Another characteristic band is the C-H stretch of the aldehyde proton, which is often observed as a pair of weak bands between 2700 and 2900 cm⁻¹. nih.gov

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the exact molecular formula (C₁₃H₁₇NO). uva.nl The molecular ion peak [M+H]⁺ would be expected at an m/z of approximately 204.1388.

| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Reference |

|---|---|---|---|

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.6 - 9.7 ppm (singlet) | |

| Benzyl Aromatic Protons | δ 7.2 - 7.4 ppm (multiplet) | ||

| Piperidine Protons | δ 1.5 - 3.5 ppm (multiplets) | princeton.edu | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ ~200 - 203 ppm | uva.nl |

| Aromatic Carbons | δ ~125 - 138 ppm | uva.nl | |

| FT-IR | Carbonyl Stretch (C=O) | ν ~1700 - 1725 cm⁻¹ | |

| Aldehyde C-H Stretch | ν ~2700 - 2900 cm⁻¹ | nih.gov | |

| HRMS (ESI+) | Molecular Ion [M+H]⁺ | m/z ~204.1388 |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for verifying the purity of this compound and for determining the enantiomeric excess (ee) in asymmetric syntheses.

Purity Assessment Reverse-phase HPLC is a standard method for determining the chemical purity of the final product. Reports on the synthesis of the related 4-carbaldehyde isomer frequently cite purity levels exceeding 98% or 99%, as determined by HPLC. google.comgoogle.com A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.com

Enantiomeric Excess (ee) Determination For the chiral this compound, determining the enantiomeric composition is critical. This is achieved using chiral chromatography, most commonly chiral HPLC. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Research on related chiral piperidines demonstrates the effectiveness of this approach. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., PHENOMENEX LUX AMYLOSE-2 or Chiralpak AD-H), are frequently employed to resolve enantiomers. amazonaws.com The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). amazonaws.com The ability to achieve baseline separation of enantiomers allows for the accurate calculation of the enantiomeric excess. nih.govbeilstein-journals.org

| Analysis Type | Technique | Column Type | Typical Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Purity Assessment | Reverse-Phase HPLC | C18 | Acetonitrile/Water with Formic Acid | UV (210-254 nm) | sielc.com |

| Enantiomeric Excess (ee) | Chiral HPLC | Polysaccharide-based (e.g., Amylose, Cellulose) | Hexane/Isopropanol | UV (214 nm) | amazonaws.com |

X-ray Crystallography for Absolute Configuration and Conformational Analysis of Derivatives

While obtaining single crystals of an aldehyde like this compound can be challenging, X-ray crystallography is a powerful tool for the unambiguous determination of the three-dimensional structure of its stable, crystalline derivatives. This technique provides definitive proof of relative and absolute stereochemistry, as well as detailed insights into molecular conformation and intermolecular interactions in the solid state.

A study on a closely related derivative, (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, provides an excellent example. asianpubs.org The analysis of its crystal structure confirmed the absolute configuration and revealed crucial conformational details. The piperidine ring was found to adopt a chair conformation, which is a low-energy arrangement for such six-membered rings. asianpubs.org The analysis also determined the precise dihedral angle between the mean plane of the piperidine ring and the planar benzyl ring to be 61.10(9)°. asianpubs.org Furthermore, the crystal packing was shown to be stabilized by a network of strong intermolecular O-H···O hydrogen bonds and weaker C-H···O interactions. asianpubs.org

Such analyses on various derivatives, including Schiff's bases or other condensation products, are vital for confirming structures proposed by spectroscopic methods and for understanding the steric and electronic properties that govern their biological activity. researchgate.netresearchgate.nettandfonline.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.1384(3) Å |

| b = 10.5953(3) Å | |

| c = 14.1104(3) Å | |

| Piperidine Ring Conformation | Chair |

Emerging Research Directions and Future Prospects for 1 Benzyl Piperidine 2 Carbaldehyde

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, aimed at designing chemical processes that reduce or eliminate the use and generation of hazardous substances, represent a major frontier in organic synthesis. For piperidine (B6355638) derivatives, research has focused on replacing hazardous reagents and solvents and improving energy efficiency.

Future research on the synthesis of 1-Benzyl-piperidine-2-carbaldehyde could prioritize the use of environmentally benign solvents. Traditional syntheses often rely on volatile organic compounds (VOCs) like dichloromethane (B109758) or toluene (B28343) google.comchemicalbook.com. A greener approach would involve exploring alternative solvents such as water, ionic liquids, or deep eutectic solvents, which have shown promise in the synthesis of related N-heterocycles mdpi.com. For instance, studies on other piperidines have successfully utilized water as a solvent for hydrogenation processes, a key step in many piperidine syntheses mdpi.com. Another avenue is the adoption of solvent-free reaction conditions, which have been successfully applied to create related Schiff bases from piperidine derivatives, often resulting in high yields and short reaction times researchgate.net.

Minimizing waste is another core principle. This can be achieved by improving atom economy through reaction design, such as multicomponent reactions (MCRs). The Ugi four-component reaction, for example, has been used to efficiently generate diverse 1,4,4-substituted piperidines in a single step from commercially available starting materials ub.edu. Adapting MCR strategies could provide a more sustainable and efficient route to this compound and its derivatives.

| Green Chemistry Principle | Potential Application to this compound Synthesis | Reference Example (Related Compounds) |

| Safer Solvents | Replacement of chlorinated solvents (e.g., Dichloromethane) with water or bio-based solvents. | Use of water in cobalt-catalyzed hydrogenation of pyridine (B92270) derivatives to piperidines. mdpi.com |

| Atom Economy | Development of multicomponent reactions to build the piperidine core in a single, efficient step. | Ugi four-component reaction for synthesizing 1,4,4-substituted piperidines. ub.edu |

| Energy Efficiency | Use of microwave-assisted synthesis to reduce reaction times and energy consumption. | Microwave-assisted, solvent-free synthesis of phenoxy Schiff bases. |

| Waste Prevention | Catalytic oxidation of (1-benzylpiperidin-2-yl)methanol (B1271878) using recyclable catalysts instead of stoichiometric oxidants. | TEMPO-catalyzed oxidation is a step toward catalytic methods, though it often uses stoichiometric co-oxidants. google.com |

Exploration of Novel and Highly Efficient Catalytic Systems

Catalysis is central to modern organic synthesis, offering pathways to higher efficiency, selectivity, and sustainability. The synthesis of piperidines has greatly benefited from advances in both metal-based and organocatalysis mdpi.com.

For the synthesis of this compound, a key step would be the selective oxidation of the corresponding alcohol, (1-benzylpiperidin-2-yl)methanol. While methods using systems like TEMPO/sodium periodate (B1199274) have been reported for the 4-carbaldehyde isomer google.comgoogle.com, future work could focus on developing more advanced catalytic systems. This includes aerobic oxidation catalysts that use molecular oxygen as the ultimate oxidant, which is a greener and more cost-effective approach.

Another area of exploration is the asymmetric synthesis of this compound to produce a single enantiomer, which is crucial for pharmaceutical applications. Research into the asymmetric hydrogenation of substituted pyridines using chiral catalysts, such as those based on iridium or rhodium, has yielded piperidines with high enantioselectivity mdpi.com. Applying these advanced catalytic methods could provide stereocontrolled access to chiral 2-substituted piperidines like the target aldehyde. N-heterocyclic carbene (NHC) catalysis has also emerged as a powerful tool, for instance, in catalyzing intramolecular aza-Michael additions to form piperidine rings with good enantioselectivity mdpi.com.

| Catalyst Type | Potential Reaction Step for this compound | Recent Advances in Piperidine Synthesis |

| Chiral Metal Complexes (Ir, Rh, Pd) | Asymmetric hydrogenation of a corresponding pyridine precursor to form chiral piperidine. | Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts provides access to highly valuable fluorinated piperidines. mdpi.com |

| N-Heterocyclic Carbenes (NHCs) | Enantioselective intramolecular cyclization reactions to form the piperidine ring. | Carbene-catalyzed intramolecular aza-Michael addition/Michael reaction (IMAMR) for synthesizing 2,6-trans-piperidines. mdpi.com |

| Gold(I) Catalysts | Oxidative amination of non-activated alkenes to form the substituted piperidine ring. | Gold(I)-catalyzed oxidative amination of alkenes for the synthesis of substituted piperidines. mdpi.com |

| Enzyme Catalysts (e.g., Transaminases) | Stereoselective introduction of an amine group in a chemoenzymatic route. | ω-Transaminases used for stereoselective monoamination of 1,5-diketones to access chiral piperidines. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control dokumen.pub. The integration of synthetic routes onto automated platforms can dramatically accelerate the discovery and optimization of new molecules acs.orgethz.ch.

The synthesis of this compound is well-suited for adaptation to a flow chemistry setup. Reactions that are hazardous or difficult to control on a large scale in batch, such as those involving highly reactive organometallic reagents or exothermic oxidations, can be performed more safely in microreactors due to superior heat and mass transfer dokumen.pub. For example, the reduction of a nitrile or ester precursor to form the aldehyde could be precisely controlled in a flow reactor, minimizing over-reduction to the alcohol, a common side reaction in batch processes google.com.

Furthermore, automated synthesis platforms could be employed to rapidly explore the scope of reactions for producing derivatives of this compound. An automated system could systematically vary starting materials, catalysts, and reaction conditions to quickly identify optimal pathways or to generate a library of related compounds for biological screening acs.org. Such technologies are already being applied to the synthesis of N-heterocycles, demonstrating their power to accelerate research and development ethz.chcore.ac.uk.

Bio-inspired and Chemoenzymatic Synthetic Innovations

Nature provides a vast blueprint for the synthesis of complex molecules, and bio-inspired strategies are increasingly being harnessed to create valuable compounds. Enzymes, as biocatalysts, offer unparalleled selectivity under mild, environmentally friendly conditions.

A promising future direction for synthesizing chiral this compound is through chemoenzymatic cascades. Such a process combines the strengths of traditional chemical synthesis with the high selectivity of biocatalysis. For example, a key intermediate could be generated using conventional chemistry, followed by an enzyme-catalyzed step to introduce chirality with high precision. Research has demonstrated the power of enzymes like ω-transaminases and imine reductases in producing chiral amines and piperidines mdpi.comresearchgate.net. A potential chemoenzymatic route could involve the enzymatic reduction of a cyclic imine precursor to stereoselectively form the piperidine ring, which could then be converted to this compound. This approach complements existing methods and provides access to enantiomerically pure compounds that are often difficult to obtain through purely chemical means.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzyl-piperidine-2-carbaldehyde, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as benzylation of piperidine derivatives followed by oxidation to introduce the aldehyde group. A common approach includes:

- Step 1 : Protection of the piperidine nitrogen using benzyl groups via nucleophilic substitution (e.g., benzyl chloride under basic conditions).

- Step 2 : Oxidation of the secondary alcohol to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO).

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization to isolate the product. Purity can be verified via HPLC (>95%) or NMR to confirm absence of unreacted intermediates .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist.

- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

Q. How can researchers assess the stability of this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to detect decomposition temperatures.

- Light Sensitivity : Store samples in amber vials and compare NMR spectra before/after light exposure.

- Humidity Tests : Monitor hydrolysis by tracking aldehyde-to-carboxylic acid conversion via FTIR or LC-MS under controlled humidity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DCM vs. THF), temperature (−78°C to room temperature), and catalyst loading (e.g., 1–5 mol% Pd for benzylation).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps.

- Work-Up Optimization : Replace aqueous quenching with solid-phase extraction (SPE) to minimize aldehyde oxidation .

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays).

- Structural Confirmation : Re-synthesize disputed derivatives and characterize via X-ray crystallography to rule out stereochemical discrepancies.

- Meta-Analysis : Compare experimental protocols (e.g., IC50 determination methods, cell lines used) to identify methodological variability .

Q. How can researchers design in vitro studies to evaluate the neuropharmacological potential of this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors like sigma-1 or acetylcholine esterase (AChE) based on structural analogs (e.g., benzylpiperidine derivatives with known AChE inhibition).

- Assay Design :

- Enzyme Inhibition : Use Ellman’s method for AChE activity assays.

- Cell-Based Models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (H2O2-induced damage).

- Dose-Response Curves : Generate IC50/EC50 values with 8–12 concentration points for robust statistical analysis .

Q. What advanced analytical techniques are recommended for characterizing this compound in complex matrices?

- Methodological Answer :

- NMR Spectroscopy : Use 2D techniques (HSQC, HMBC) to resolve aldehyde proton coupling with adjacent piperidine protons.

- Mass Spectrometry : High-resolution LC-HRMS (ESI+) to confirm molecular ion [M+H]+ at m/z 204.1388 (C13H17NO).

- Chromatography : Chiral HPLC with a cellulose-based column to detect enantiomeric impurities if asymmetric synthesis is employed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.